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molecular formula C10H9NO3 B034320 4-methoxyindole-2-carboxylic acid CAS No. 103260-65-7

4-methoxyindole-2-carboxylic acid

Cat. No. B034320
M. Wt: 191.18 g/mol
InChI Key: ZZAVIQXQBBOHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307098B2

Procedure details

The carboxylate (3a) (4 g, 19.49 mmol, 1 eq) obtained in (2-1) was added to aqueous solution of sodium hydroxide (2M, 98 mL, 0.20 mmol, 10 eq). The suspension was stirred and heated until the reaction mixture was uniform, and then refluxed for 30 minutes with heating. The mixture solution was acidified, and the resulting precipitate was extracted three times with ethyl acetate (100 mL). The extracts were combined, washed with water, dried over magnesium sulfate, and concentrated to give white solid of the title compound (4a) (3.71 g, yield 99%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:12]([O:14]C)=[O:13])[NH:7]2.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:12]([OH:14])=[O:13])[NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=C2C=C(NC2=CC=C1)C(=O)OC
Name
( 2-1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
98 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated until the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
with heating
EXTRACTION
Type
EXTRACTION
Details
the resulting precipitate was extracted three times with ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=C(NC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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